Hppd-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

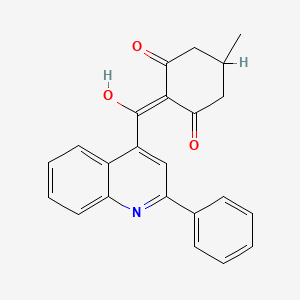

Structure

2D Structure

Properties

Molecular Formula |

C23H19NO3 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

2-[hydroxy-(2-phenylquinolin-4-yl)methylidene]-5-methylcyclohexane-1,3-dione |

InChI |

InChI=1S/C23H19NO3/c1-14-11-20(25)22(21(26)12-14)23(27)17-13-19(15-7-3-2-4-8-15)24-18-10-6-5-9-16(17)18/h2-10,13-14,27H,11-12H2,1H3 |

InChI Key |

JWPMLWOYVZSPGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C(=C(C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O)C(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical overview of 2-(arylformyl)cyclohexane-1,3-dione derivatives, a prominent class of inhibitors targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. It covers their mechanism of action, quantitative inhibitory data, detailed experimental protocols for synthesis and evaluation, and key structure-activity relationships. This guide serves as a resource for researchers engaged in the discovery and development of novel HPPD inhibitors for herbicidal or therapeutic applications.

Introduction to HPPD and its Inhibition

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, iron(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPD) to homogentisate (HGA), a key step in this metabolic pathway. In plants, this pathway is vital for the synthesis of plastoquinone and tocopherol, which are essential for photosynthesis and antioxidant protection. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in a characteristic bleaching of plant tissues and eventual death, making it an important target for herbicides.

The 2-(arylformyl)cyclohexane-1,3-dione scaffold belongs to the triketone class of HPPD inhibitors. These compounds are known for their potent herbicidal activity. Their structural features allow them to effectively chelate the active site iron atom of the HPPD enzyme, thereby blocking its catalytic function. This guide focuses on this chemical class, using representative compounds to illustrate the core principles of their design, evaluation, and mechanism.

Mechanism of Action

The catalytic cycle of HPPD involves the binding of the substrate (4-hydroxyphenylpyruvate) and molecular oxygen to the Fe(II) center in the enzyme's active site. Triketone inhibitors, including the 2-(arylformyl)cyclohexane-1,3-dione derivatives, act as competitive inhibitors by mimicking the substrate. The dione moiety of the inhibitor chelates the Fe(II) ion in the active site, preventing the binding of the natural substrate and halting the catalytic reaction.

Caption: HPPD catalytic cycle and competitive inhibition by a 2-(arylformyl)cyclohexane-1,3-dione derivative.

Quantitative Data Summary

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the in vitro inhibitory activities of several representative 2-(arylformyl)cyclohexane-1,3-dione derivatives against HPPD from Arabidopsis thaliana.

| Compound ID | R Group Substitution | IC50 (μM) | Reference |

| I-1 | 2-Cl, 3-OEt, 4-SO2Me | 0.051 | Zhang et al., 2022 |

| I-2 | 2-Cl, 3-OMe, 4-SO2Me | 0.082 | Zhang et al., 2022 |

| I-3 | 2-Br, 3-OEt, 4-SO2Me | 0.063 | Zhang et al., 2022 |

| I-20 | 2-Cl, 3-SMe, 4-SO2Me | 0.024 | Zhang et al., 2022 |

| Mesotrione | (Reference Herbicide) | 0.096 | Zhang et al., 2022 |

Experimental Protocols

General Synthesis Protocol

The synthesis of 2-(arylformyl)cyclohexane-1,3-dione derivatives generally involves a multi-step process. A key step is the acylation of a cyclohexane-1,3-dione precursor with an appropriate aroyl chloride.

Example: Synthesis of Compound I-1 (2-(2-chloro-3-ethoxy-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione)

-

Preparation of the Aroyl Chloride:

-

Start with a suitably substituted benzoic acid, for example, 2-chloro-3-ethoxy-4-(methylsulfonyl)benzoic acid.

-

Reflux the benzoic acid derivative with thionyl chloride (SOCl₂) in an appropriate solvent (e.g., toluene) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude aroyl chloride, which can be used in the next step without further purification.

-

-

Acylation of Cyclohexane-1,3-dione:

-

Dissolve cyclohexane-1,3-dione and a base (e.g., triethylamine) in a dry aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Cool the mixture in an ice bath (0 °C).

-

Add the aroyl chloride (prepared in step 1) dissolved in the same solvent dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with dilute hydrochloric acid (1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the final product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

In Vitro HPPD Inhibition Assay Protocol

This protocol describes how to determine the IC50 value of a test compound against HPPD.

1. Reagents and Buffers:

- Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.2) containing ascorbic acid (e.g., 2 mM) and FeSO₄·7H₂O (e.g., 0.1 mM).

- Enzyme: Recombinantly expressed and purified HPPD from the target species (e.g., Arabidopsis thaliana).

- Substrate: 4-hydroxyphenylpyruvate (HPPA) solution prepared in the assay buffer.

- Test Compound: Dissolved in DMSO to create a stock solution, then serially diluted.

2. Assay Procedure:

- Add 2 μL of the test compound solution (at various concentrations) or DMSO (for control) to the wells of a 96-well microplate.

- Add 178 μL of the assay buffer to each well.

- Add 10 μL of the purified HPPD enzyme solution to each well to initiate a pre-incubation period.

- Incubate the plate at a controlled temperature (e.g., 25 °C) for 10 minutes.

- Initiate the enzymatic reaction by adding 10 μL of the HPPA substrate solution to each well.

- Monitor the reaction by measuring the decrease in absorbance at 310 nm (corresponding to oxygen consumption coupled to a reporter enzyme) or by a method that directly quantifies homogentisate production.

3. Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

- Plot the inhibition percentage against the logarithm of the compound concentration.

- Fit the data to a dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC50 value.

// Nodes

prep [label="1. Reagent Preparation\n(Buffer, Enzyme, Substrate, Inhibitor dilutions)", fillcolor="#F1F3F4", fontcolor="#202124"];

plate [label="2. Plate Loading\n(2µL Inhibitor/DMSO + 178µL Buffer)", fillcolor="#FFFFFF", fontcolor="#202124"];

preinc [label="3. Enzyme Addition & Pre-incubation\n(Add 10µL HPPD enzyme, incubate 10 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reaction [label="4. Reaction Initiation\n(Add 10µL HPPA substrate)", fillcolor="#FBBC05", fontcolor="#202124"];

measure [label="5. Measurement\n(Monitor absorbance change or product formation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

analysis [label="6. Data Analysis\n(Calculate % inhibition, plot dose-response curve)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

ic50 [label="7. Determine IC50 Value", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

prep -> plate;

plate -> preinc;

preinc -> reaction;

reaction -> measure;

measure -> analysis;

analysis -> ic50;

}

Caption: Experimental workflow for the in vitro HPPD enzyme inhibition assay.

Structure-Activity Relationship (SAR) Insights

The development of potent 2-(arylformyl)cyclohexane-1,3-dione inhibitors has been guided by key structure-activity relationships. Studies, such as those by Zhang et al., have shown that:

-

Aroyl Ring Substitutions: The nature and position of substituents on the aryl ring are critical for high affinity. Small, electron-withdrawing groups at the 2-position (e.g., Cl, Br) and an alkoxy or alkylthio group at the 3-position are often favorable. A methylsulfonyl (SO₂Me) group at the 4-position is frequently found in highly potent compounds, as it can form key interactions within the enzyme's active site.

-

Cyclohexane-1,3-dione Moiety: This part of the molecule is essential for chelating the Fe(II) ion and is generally conserved. Modifications to this ring can lead to a significant loss of activity.

The compound I-20 , with a 2-Cl, 3-SMe, and 4-SO₂Me substitution pattern, demonstrated the highest potency in the series shown above, highlighting the positive contribution of the methylthio group at the R³ position compared to an ethoxy or methoxy group.

Conclusion

The 2-(arylformyl)cyclohexane-1,3-dione scaffold is a validated and highly effective structural template for the design of potent HPPD inhibitors. The synthetic accessibility and the well-understood mechanism of action make this class of compounds a continued focus for the development of new herbicides and potential therapeutic agents. The quantitative data and detailed protocols provided herein offer a foundational resource for researchers aiming to further explore and optimize these promising molecules.

The Discovery and Synthesis of Novel Triketone Herbicides: A Technical Guide on Hppd-IN-2

The development of novel herbicides is a critical component of modern agriculture, ensuring crop yield and quality. Among the most successful classes of herbicides are the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which include the triketone family. This guide provides a technical overview of the discovery, synthesis, and mechanism of action of novel triketone herbicides, with a specific focus on the research compound Hppd-IN-2.

Introduction to Triketone Herbicides and HPPD Inhibition

Triketone herbicides are a class of chemical compounds that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols in plants. The inhibition of HPPD leads to a cascade of effects, most notably the disruption of carotenoid biosynthesis. Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed upon exposure to light, resulting in a characteristic bleaching effect and eventual plant death. This compound is a representative example of a potent HPPD inhibitor used in research to study this mechanism.

Quantitative Data for this compound

The following table summarizes the known in vitro activity of this compound, a potent inhibitor of HPPD. This data is crucial for understanding its efficacy at the molecular level.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Target | In Vitro Activity (IC50) | In Vitro Activity (Ki) |

| This compound | C19H15F3N2O4 | 404.33 | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 1.80±0.20 nM | 0.60±0.10 nM |

Discovery Workflow for Novel Triketone Herbicides

The discovery of new HPPD inhibitors like this compound typically follows a structured workflow, beginning with a high-throughput screening process to identify initial hit compounds, followed by optimization and characterization.

Mechanism of Action: HPPD Inhibition Pathway

The herbicidal activity of triketones is a direct result of the inhibition of the HPPD enzyme, which disrupts the carotenoid biosynthesis pathway. This diagram illustrates the biochemical cascade affected by compounds like this compound.

Experimental Protocols

General Synthesis of Triketone Herbicides

The synthesis of triketone herbicides often involves the acylation of a 1,3-cyclohexanedione scaffold. Below is a representative protocol for the synthesis of a generic 2-(aroyl)-1,3-cyclohexanedione.

Materials:

-

1,3-Cyclohexanedione

-

An appropriate aroyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Base (e.g., Triethylamine)

-

Acetone

-

Cyanide source (e.g., Acetone cyanohydrin) or another catalyst for rearrangement.

Procedure:

-

Enolate Formation: Dissolve 1,3-cyclohexanedione in anhydrous dichloromethane and cool the solution to 0°C. Add triethylamine dropwise to form the enolate.

-

Acylation: Slowly add the desired aroyl chloride to the reaction mixture. Allow the reaction to proceed at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with a dilute acid (e.g., 1M HCl). Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylated enol ester.

-

Rearrangement: Dissolve the crude product in a suitable solvent like acetone. Add a catalytic amount of a cyanide source (e.g., acetone cyanohydrin) and triethylamine. This catalyzes the rearrangement of the enol ester to the final triketone product.

-

Purification: The final product is purified by column chromatography on silica gel to yield the pure 2-(aroyl)-1,3-cyclohexanedione.

In Vitro HPPD Inhibition Assay

This protocol outlines a method to determine the IC50 value of a test compound against the HPPD enzyme.

Materials:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

Substrate: 4-hydroxyphenylpyruvate (HPP)

-

Cofactors: Ascorbic acid, Fe(II)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

-

Reaction Mixture: In each well of the microplate, add the assay buffer, ascorbic acid, Fe(II), and the diluted test compound.

-

Enzyme Addition: Add the recombinant HPPD enzyme to each well to initiate the reaction.

-

Substrate Addition: After a brief pre-incubation period, add the HPP substrate to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15 minutes).

-

Measurement: The activity of the HPPD enzyme is determined by measuring the consumption of oxygen using a specific probe or by spectrophotometrically monitoring the formation of the product, homogentisate.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control (without inhibitor). The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Greenhouse Efficacy Trial

This protocol describes a standard method for evaluating the herbicidal effect of a compound on target weed species.

Materials:

-

Seeds of target weed species (e.g., Setaria faberi, Amaranthus retroflexus)

-

Pots with a standard soil mix

-

Test compound formulated for spraying (e.g., as an emulsifiable concentrate)

-

Greenhouse with controlled light, temperature, and humidity

-

Spray chamber

Procedure:

-

Plant Growth: Sow seeds of the target species in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).

-

Formulation: Prepare different concentrations of the test compound in a suitable spray formulation.

-

Application: Apply the formulations to the plants at a constant spray volume using a calibrated spray chamber. Include a negative control (formulation blank) and a positive control (a commercial herbicide).

-

Evaluation: Return the plants to the greenhouse. Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

-

Data Analysis: Determine the dose-response relationship and calculate the GR50 value (the dose required to cause 50% growth reduction) for each species.

Conclusion

The discovery and development of novel triketone herbicides like this compound are driven by a systematic process of screening, chemical synthesis, and rigorous biological evaluation. The inhibition of the HPPD enzyme remains a highly effective and validated mechanism for weed control. The protocols and workflows detailed in this guide provide a foundational understanding for researchers and professionals in the field of agrochemical development, illustrating the multidisciplinary approach required to bring a new herbicidal active ingredient from the laboratory to the field.

An In-depth Technical Guide to the Inhibition of Arabidopsis thaliana HPPD

Introduction

This technical guide provides a comprehensive overview of the inhibition of 4-hydroxyphenylpyruvate dioxygenase from Arabidopsis thaliana (AtHPPD), a critical enzyme in plant metabolism and a key target for herbicide development. The inhibitor specified, "Hppd-IN-2," is noted as a potent herbicide targeting AtHPPD.[1] However, as "this compound" is not extensively characterized in publicly available literature, this guide will utilize data from well-documented β-triketone inhibitors, such as sulcotrione and mesotrione, which share the same mechanism of action, to provide a detailed and technically robust resource for researchers.

AtHPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[2][3] This reaction is a vital step in the biosynthesis of plastoquinone and tocopherols (Vitamin E).[3][4][5] Plastoquinone is an essential electron carrier in the photosynthetic chain and a required cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[3] Inhibition of AtHPPD leads to a depletion of plastoquinone, which in turn blocks carotenoid formation. The absence of carotenoids results in the photo-bleaching of chlorophyll, leading to the characteristic white appearance of treated plants and eventual death.[6]

Quantitative Inhibitor Data

The inhibitory activities of several triketone-based herbicides against Arabidopsis thaliana HPPD have been quantified. The following table summarizes key inhibition constants, providing a baseline for comparative analysis.

| Inhibitor | Type | Inhibition Constant | Value | Reference |

| Mesotrione | Triketone | K_i | 0.013 µM | [7] |

| Mesotrione | Triketone | IC_50 | 0.283 µM | [1] |

| Sulcotrione | Triketone | IC_50 | 250 ± 21 nM | [8][9] |

| Fenquinotrione | Triketone | IC_50 | 44.7 nM | [1][10] |

| HPPD-IN-1 | Triketone | IC_50 | 0.248 µM | [1] |

| Unnamed C9 Alkyl β-triketone | Triketone | IC_50 | 19 ± 1 nM | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and mechanism. The following protocols are based on established methods for the characterization of AtHPPD and its inhibitors.

Recombinant Expression and Purification of AtHPPD

This protocol describes the expression of AtHPPD in E. coli and subsequent purification.

-

Cloning: The coding sequence for A. thaliana HPPD is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for affinity purification.

-

Expression:

-

Transform E. coli BL21(DE3) cells with the expression vector.

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD_600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate for a further 16-20 hours at 16°C with shaking.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

-

Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Confirm the purity of the eluted fractions by SDS-PAGE.

-

Perform buffer exchange into a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) using a desalting column or dialysis.

-

Concentrate the protein and store at -80°C.

-

AtHPPD In Vitro Inhibition Assay (IC_50 Determination)

This spectrophotometric assay measures the activity of AtHPPD by monitoring the consumption of its substrate, HPP.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Cofactor Solution: 2 mM Ascorbic Acid, 0.1 mM FeSO_4.

-

Enzyme Solution: Purified AtHPPD diluted in assay buffer to the desired concentration.

-

Substrate Solution: 4-hydroxyphenylpyruvate (HPP) stock solution.

-

Inhibitor Solutions: Serial dilutions of the test compound (e.g., this compound) in DMSO.

-

-

Procedure:

-

In a 96-well UV-transparent plate, add 180 µL of a pre-mixture containing assay buffer, cofactor solution, and the enzyme solution.

-

Add 2 µL of the inhibitor solution (or DMSO for control wells).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of the HPP substrate solution.

-

Immediately measure the decrease in absorbance at 310 nm over time using a plate reader.

-

Calculate the initial reaction rates.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC_50 value by fitting the data to a dose-response curve.

-

Visualizations: Pathways and Workflows

Signaling Pathway

The following diagram illustrates the biosynthetic pathway in which AtHPPD is a key enzyme and the point of inhibition by triketone herbicides.

Caption: AtHPPD is a key enzyme in the biosynthesis of Plastoquinone and Tocopherols.

Experimental Workflow

This diagram outlines the typical workflow for evaluating a novel AtHPPD inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The Crystal Structures of Zea mays and Arabidopsis 4-Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]

- 8. Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Molecular Basis of HPPD Inhibitor Herbicidal Activity: A Technical Guide

This guide provides an in-depth analysis of the molecular mechanisms underlying the herbicidal activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Due to the limited public information on a specific compound designated "Hppd-IN-2," this document will utilize a well-characterized and commercially significant HPPD inhibitor, mesotrione, as a representative example to elucidate the core principles of this class of herbicides. The information presented is intended for researchers, scientists, and professionals involved in herbicide and drug development.

Introduction to HPPD and its Role in Plants

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolic pathway. In plants, this pathway is crucial for the biosynthesis of two essential molecules: plastoquinone and tocopherol (a form of Vitamin E). Plastoquinone is a vital component of the photosynthetic electron transport chain, acting as a cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. Carotenoids are pigments that protect chlorophyll from photo-oxidative damage.

Inhibition of HPPD disrupts the production of plastoquinone, which in turn inhibits carotenoid biosynthesis. The lack of protective carotenoids leads to the rapid photo-bleaching of chlorophyll in newly developing tissues, resulting in the characteristic white or bleached appearance of treated plants. This ultimately leads to plant death.

Mechanism of Action of HPPD Inhibitors

HPPD inhibitors are a class of herbicides that function by competitively binding to the active site of the HPPD enzyme. These inhibitors are often structurally similar to the enzyme's natural substrate, 4-hydroxyphenylpyruvate. The binding of the inhibitor prevents the substrate from accessing the active site, thereby blocking the enzymatic reaction.

The active site of the HPPD enzyme contains a non-heme Fe(II) ion that is essential for catalysis. Many HPPD inhibitors, including those in the triketone class like mesotrione, act as bidentate ligands, chelating the ferrous ion in the active site. This interaction, along with interactions with key amino acid residues, leads to potent and specific inhibition of the enzyme.

Quantitative Data: Inhibitory Activity of Mesotrione

The efficacy of an HPPD inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the inhibitory activity of mesotrione against HPPD from the model plant species Arabidopsis thaliana.

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Mesotrione | Arabidopsis thaliana HPPD | 5.8 ± 0.3 |

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay

This protocol describes the determination of the IC50 value of an HPPD inhibitor using a spectrophotometric assay.

Materials:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

4-hydroxyphenylpyruvate (HPP) substrate

-

Ascorbate

-

Catalase

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

Test inhibitor (e.g., mesotrione) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test inhibitor in the chosen solvent.

-

In a 96-well plate, add the assay buffer, ascorbate, and catalase to each well.

-

Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

-

Add the HPPD enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the HPP substrate to each well.

-

Monitor the formation of the product, homogentisate, by measuring the increase in absorbance at 310 nm over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography of HPPD-Inhibitor Complex

This protocol outlines the general steps for determining the three-dimensional structure of an HPPD enzyme in complex with an inhibitor.

Materials:

-

Purified and concentrated HPPD enzyme

-

Inhibitor compound

-

Crystallization buffer and screens

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Co-crystallize the HPPD enzyme with the inhibitor by mixing the purified protein with a molar excess of the inhibitor.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like sitting-drop or hanging-drop vapor diffusion.

-

Optimize the conditions that yield high-quality crystals.

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data from the frozen crystals using a high-intensity X-ray source.

-

Process the diffraction data to determine the crystal's space group and unit cell parameters.

-

Solve the crystal structure using molecular replacement, using a known HPPD structure as a search model.

-

Refine the atomic model against the experimental data to obtain the final three-dimensional structure of the HPPD-inhibitor complex.

-

Analyze the structure to identify the specific molecular interactions between the inhibitor and the enzyme's active site residues.

Visualizations

HPPD Inhibition Signaling Pathway

Caption: Molecular pathway of HPPD inhibitor-induced herbicidal activity.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of an HPPD inhibitor.

Logical Relationship of HPPD Inhibition and Plant Death

Caption: Causal chain from HPPD inhibition to plant mortality.

Hppd-IN-2: A Technical Guide to its Role in Disrupting Carotenoid Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway, the inhibition of which has profound effects on plant physiology, primarily through the disruption of carotenoid biosynthesis. This leads to the characteristic bleaching of plant tissues, making HPPD a prime target for herbicide development. This technical guide provides an in-depth examination of Hppd-IN-2, a representative HPPD inhibitor, detailing its mechanism of action, presenting quantitative efficacy data, and outlining key experimental protocols for its evaluation.

Introduction to HPPD and Carotenoid Biosynthesis

Carotenoids are essential pigments in plants, serving two primary functions: photoprotection and light harvesting. They protect the photosynthetic apparatus by quenching triplet chlorophyll and scavenging reactive oxygen species (ROS), which are produced in excess under high light conditions. Without a functional carotenoid biosynthesis pathway, the energy absorbed by chlorophyll cannot be safely dissipated, leading to rapid photooxidation of chlorophyll and other cellular components, resulting in a bleached or white phenotype.

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is not directly involved in the carotenoid biosynthesis pathway itself. Instead, it plays a crucial role in the synthesis of plastoquinone (PQ) and α-tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase (PDS), a key enzyme in the carotenoid pathway that converts phytoene into phytofluene. By inhibiting HPPD, compounds like this compound prevent the formation of homogentisate (HGA), the precursor to plastoquinone. The resulting depletion of the plastoquinone pool indirectly inhibits PDS activity, halting the carotenoid biosynthesis pathway and leading to the accumulation of the colorless precursor, phytoene.

Mechanism of Action: this compound

This compound is a potent inhibitor belonging to the triketone class of herbicides. Its mechanism of action is centered on the competitive inhibition of the HPPD enzyme.

The Carotenoid Biosynthesis Pathway and Point of Disruption

The biosynthesis of carotenoids from geranylgeranyl pyrophosphate (GGPP) is a well-established pathway. The inhibition of HPPD by this compound starves the PDS enzyme of its necessary plastoquinone cofactor, causing a metabolic bottleneck at the phytoene desaturation step.

Methodological & Application

Application Notes and Protocols for Hppd-IN-2 in Whole-Plant Herbicidal Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Hppd-IN-2, a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, in whole-plant herbicidal assays. The following protocols and data will enable researchers to effectively screen and characterize the herbicidal activity of this compound and analogous compounds.

Introduction to this compound and its Mechanism of Action

This compound belongs to the class of HPPD-inhibiting herbicides. These herbicides function by blocking the activity of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a critical component of the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[1][3] Homogentisate is a precursor for the biosynthesis of essential molecules such as plastoquinone and tocopherols (Vitamin E).

The inhibition of HPPD leads to a cascade of detrimental effects in susceptible plants:

-

Plastoquinone Depletion: Plastoquinone is a vital cofactor in the biosynthesis of carotenoids.[2]

-

Carotenoid Inhibition: Carotenoids are pigments that protect chlorophyll from photo-oxidation by dissipating excess light energy.

-

Chlorophyll Destruction: Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to a characteristic "bleaching" of the plant tissues.[1][2]

-

Growth Stoppage and Plant Death: The cumulative effect of these disruptions in essential metabolic pathways leads to the cessation of growth and eventual death of the plant.

Signaling Pathway

The herbicidal activity of this compound is a direct consequence of the inhibition of the tyrosine catabolism pathway, which subsequently impacts the biosynthesis of plastoquinone and carotenoids.

Experimental Protocols

Whole-Plant Herbicidal Assay (Post-emergence)

This protocol details the steps for assessing the post-emergence herbicidal activity of this compound on various weed species.

Materials:

-

This compound

-

Acetone (analytical grade)

-

Tween 20 or similar surfactant

-

Distilled water

-

Pots (e.g., 10 cm diameter)

-

Potting mix (soil, sand, and peat moss in a 1:1:1 ratio)

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli, Setaria viridis)

-

Controlled environment growth chamber or greenhouse

-

Laboratory sprayer with a flat-fan nozzle

Procedure:

-

Plant Preparation:

-

Fill pots with the potting mix and sow seeds of the target weed species at a depth of 0.5-1.0 cm.

-

Water the pots and place them in a growth chamber or greenhouse maintained at approximately 25-28°C with a 14/10 hour (day/night) photoperiod.

-

Allow the plants to grow until they reach the 2-3 leaf stage.

-

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound by dissolving it in a small amount of acetone.

-

Create a series of dilutions from the stock solution with distilled water to achieve the desired application rates (e.g., 0, 10, 25, 50, 100, 200 g a.i./ha).

-

Add a surfactant (e.g., Tween 20 at 0.1% v/v) to each dilution to ensure proper leaf coverage.

-

-

Herbicide Application:

-

Calibrate the laboratory sprayer to deliver a consistent volume (e.g., 200-400 L/ha).

-

Evenly spray the this compound solutions onto the foliage of the plants at the 2-3 leaf stage.

-

Include a control group that is sprayed only with the water and surfactant solution.

-

Ensure each treatment has at least three replicate pots.

-

-

Post-Application Care and Assessment:

-

Return the treated plants to the growth chamber or greenhouse.

-

Visually assess the plants for phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT).

-

Use a rating scale from 0% (no injury) to 100% (complete plant death) to quantify the herbicidal effect. Symptoms to look for include chlorosis (yellowing), necrosis (tissue death), and the characteristic bleaching.

-

At the final assessment, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it to determine the fresh and dry weight reduction compared to the control group.

-

Experimental Workflow

Data Presentation

The following tables summarize representative quantitative data for HPPD inhibitors, which can be used as a benchmark for evaluating this compound. Note that specific data for "this compound" is not publicly available; therefore, data from analogous pyrazole-based HPPD inhibitors are presented.

Table 1: Post-emergence Herbicidal Activity of a Pyrazole-based HPPD Inhibitor against Various Weed Species at 21 DAT.

| Weed Species | Application Rate (g a.i./ha) | Visual Injury (%) |

| Amaranthus retroflexus (Redroot Pigweed) | 37.5 | 95 ± 5 |

| 75 | 100 | |

| Echinochloa crus-galli (Barnyardgrass) | 37.5 | 85 ± 7 |

| 75 | 98 ± 2 | |

| Setaria viridis (Green Foxtail) | 37.5 | 90 ± 5 |

| 75 | 100 | |

| Chenopodium album (Common Lambsquarters) | 37.5 | 92 ± 6 |

| 75 | 100 |

Data are presented as mean ± standard deviation and are representative of pyrazole-based HPPD inhibitors.

Table 2: Dose-Response Data for a Pyrazole-based HPPD Inhibitor on Amaranthus retroflexus (21 DAT).

| Application Rate (g a.i./ha) | Dry Weight Reduction (%) |

| 0 | 0 |

| 10 | 35 ± 8 |

| 25 | 68 ± 10 |

| 50 | 92 ± 5 |

| 100 | 100 |

| 200 | 100 |

Data are presented as mean ± standard deviation and are representative of pyrazole-based HPPD inhibitors. From such data, a GR50 (the concentration required to inhibit growth by 50%) can be calculated using appropriate statistical software.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for conducting whole-plant herbicidal assays with this compound. By understanding its mechanism of action and following standardized experimental procedures, researchers can effectively evaluate its herbicidal efficacy and potential for development as a novel weed management tool. The provided data from analogous compounds serves as a useful reference for interpreting experimental outcomes.

References

Application Notes and Protocols for HPPD-Inhibiting Herbicides in Pre-Emergence Weed Control

Note on "Hppd-IN-2": Publicly available information regarding specific pre-emergence application rates and established protocols for a compound designated "this compound" is limited. This designation likely refers to a research or developmental compound rather than a commercially registered herbicide. The following application notes and protocols are based on well-documented, commercially available HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibiting herbicides, such as mesotrione, isoxaflutole, and topramezone, which share the same mechanism of action. These can serve as a comprehensive guide for research and development professionals working with novel HPPD inhibitors.

Mechanism of Action

HPPD-inhibiting herbicides block the activity of the 4-hydroxyphenylpyruvate dioxygenase enzyme. This enzyme is a key component in the biochemical pathway responsible for plastoquinone and α-tocopherol synthesis. The inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for the enzyme phytoene desaturase involved in carotenoid biosynthesis. Without carotenoids, chlorophyll is susceptible to photo-oxidation, resulting in the characteristic bleaching or whitening of susceptible plant tissues, followed by necrosis and plant death.

Pre-Emergence Application Rates of Common HPPD Inhibitors

The application rates for HPPD-inhibiting herbicides can vary significantly based on the specific active ingredient, soil type, organic matter content, target weed species, and the crop being treated. The following table summarizes typical pre-emergence application rates for several common HPPD inhibitors. It is crucial to consult the product label for specific use instructions.

| Active Ingredient | Trade Name (Example) | Typical Pre-Emergence Application Rate (g a.i./ha) | Primary Crop(s) | Commonly Controlled Weeds |

| Mesotrione | Callisto®, Lumax® | 100 - 240 | Corn (Maize), Sugarcane, Sorghum | Pigweeds (Amaranthus spp.), Lambsquarters (Chenopodium album), Velvetleaf (Abutilon theophrasti), Waterhemp (Amaranthus tuberculatus) |

| Isoxaflutole | Balance® Pro, Corvus® | 52.5 - 105 | Corn (Maize), Sugarcane | Velvetleaf (Abutilon theophrasti), Kochia (Bassia scoparia), Common Ragweed (Ambrosia artemisiifolia), Waterhemp (Amaranthus tuberculatus) |

| Topramezone | Armezon®, Impact® | 12 - 25 | Corn (Maize) | Giant Ragweed (Ambrosia trifida), Common Lambsquarters (Chenopodium album), Barnyardgrass (Echinochloa crus-galli) |

| Bicyclopyrone | Acuron® (premix) | 30 - 50 (in premix) | Corn (Maize) | Broadleaf weeds and grasses |

Note: g a.i./ha = grams of active ingredient per hectare. Rates are indicative and should be adjusted based on local conditions and product labels.

Experimental Protocol for Evaluating Pre-Emergence Herbicidal Activity

This protocol outlines a general methodology for conducting field or greenhouse trials to assess the efficacy of a novel HPPD inhibitor for pre-emergence weed control.

Objective

To determine the effective dose-response of a test compound (e.g., this compound) for pre-emergence control of key weed species and to assess its selectivity in a target crop.

Experimental Design

-

Trial Layout: Randomized Complete Block Design (RCBD) with 3-4 replications.

-

Plot Size: Typically 3m x 6m for field trials or appropriately sized pots for greenhouse studies.

-

Treatments:

-

Untreated Control (UTC): No herbicide application.

-

Vehicle Control: Application of the formulation blank without the active ingredient.

-

Test Compound: A range of application rates (e.g., 50, 100, 150, 200 g a.i./ha).

-

Commercial Standard: A registered HPPD inhibitor (e.g., Mesotrione at 150 g a.i./ha) for comparison.

-

Materials and Methods

-

Test Compound Formulation: The active ingredient should be formulated for spray application (e.g., Suspension Concentrate - SC, Emulsifiable Concentrate - EC).

-

Crop and Weed Species: Select a target crop (e.g., corn) and several economically important weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria faberi).

-

Planting: Sow crop and weed seeds at appropriate depths in prepared soil beds or pots.

-

Herbicide Application:

-

Apply herbicides within 24-48 hours of planting (pre-emergence).

-

Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.

-

Maintain a constant spray volume (e.g., 150-200 L/ha) and pressure.

-

-

Environmental Conditions: Record temperature, humidity, soil moisture, and rainfall/irrigation events throughout the trial period.

Data Collection and Assessment

-

Efficacy (Weed Control): Visually assess percent weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment - DAT) on a scale of 0% (no effect) to 100% (complete weed death).

-

Crop Injury (Phytotoxicity): Visually assess crop injury at the same intervals on a scale of 0% (no injury) to 100% (complete crop death). Note symptoms such as bleaching, stunting, or chlorosis.

-

Weed Density and Biomass: At a later time point (e.g., 28 or 56 DAT), count the number of weeds per unit area (e.g., 0.25 m²) and collect the above-ground biomass. Dry the biomass to a constant weight.

-

Crop Yield: For field trials, harvest the crop from the center of each plot and determine the yield.

Statistical Analysis

Analyze the collected data using Analysis of Variance (ANOVA). If the ANOVA indicates significant treatment effects (p < 0.05), perform a mean separation test (e.g., Tukey's HSD or Dunnett's test) to compare treatment means. Dose-response curves can be generated using appropriate regression models.

Application Notes and Protocols for HPPD-IN-2 Formulation in Greenhouse and Field Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and evaluation of HPPD-IN-2, a novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide, in both greenhouse and field trial settings. The following information is designed to guide researchers in assessing the efficacy and crop safety of this compound.

Mechanism of Action

This compound is a bleaching herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is a critical component in the catabolism of tyrosine in plants.[2] Inhibition of HPPD disrupts the biosynthesis of essential molecules such as plastoquinones and tocopherols (Vitamin E).[2][3] The depletion of plastoquinone, a vital cofactor for the enzyme phytoene desaturase, leads to the inhibition of carotenoid biosynthesis.[3] Without the protective carotenoids, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic bleaching or whitening of plant tissues, ultimately leading to plant death.[1][3]

Below is a diagram illustrating the signaling pathway disrupted by this compound.

Caption: Signaling pathway of HPPD and its inhibition by this compound.

Formulation of this compound

For initial greenhouse and field trials, a simple and effective formulation is crucial. The following provides a general guideline for preparing a stock solution and final spray solutions.

Materials:

-

This compound (active ingredient, a.i.)

-

Solvent (e.g., acetone, N,N-dimethylformamide)

-

Surfactant (e.g., non-ionic surfactant such as Tween 80 or Triton X-100)

-

Adjuvant (optional, e.g., crop oil concentrate or methylated seed oil)

-

Distilled water

Protocol for Stock Solution (e.g., 100 g a.i./L):

-

Weigh the required amount of this compound.

-

In a chemical fume hood, dissolve the this compound in a minimal amount of the chosen solvent.

-

Add the surfactant to the dissolved active ingredient. A common starting concentration is 0.1-0.5% (v/v) of the final spray volume.

-

If using an adjuvant, add it to the mixture.

-

Bring the solution to the final volume with distilled water and mix thoroughly.

Protocol for Final Spray Solution:

-

Calculate the required amount of stock solution based on the desired application rate (g a.i./ha) and the spray volume (L/ha).

-

Fill the spray tank with half the required volume of water.

-

While agitating, add the calculated amount of the this compound stock solution.

-

Add any additional adjuvants or tank-mix partners.

-

Fill the spray tank to the final desired volume with water and continue to agitate until the solution is homogenous.

Greenhouse Trial Protocols

Greenhouse trials are essential for the initial evaluation of herbicide efficacy on various weed species and for assessing crop tolerance under controlled conditions.

Weed Control Efficacy

Objective: To determine the effective dose range of this compound for controlling key weed species.

Experimental Workflow:

Caption: Experimental workflow for greenhouse weed control efficacy trials.

Methodology:

-

Plant Material: Grow target weed species from seed in pots containing a standard potting mix. Common weed species for testing include waterhemp (Amaranthus tuberculatus), Palmer amaranth (Amaranthus palmeri), and various grass species.[4][5]

-

Growth Conditions: Maintain plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and photoperiod (e.g., 16-hour light).

-

Herbicide Application: Apply this compound post-emergence to weeds at the 3-5 leaf stage.[6] Use a range of application rates to determine the dose-response. A typical spray volume is 150-200 L/ha delivered by a cabinet sprayer.

-

Experimental Design: Use a completely randomized design with 4-5 replications per treatment. Include an untreated control for comparison.

-

Data Collection:

-

Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (complete death).[6]

-

At 21 DAT, harvest the above-ground biomass of the weeds, dry to a constant weight, and record the dry weight.

-

-

Data Analysis: Analyze the data using analysis of variance (ANOVA). Calculate the herbicide rate that causes a 50% reduction in growth (GR50) using a log-logistic dose-response model.

Crop Safety Evaluation

Objective: To assess the tolerance of various crop species to this compound.

Methodology:

-

Plant Material: Grow various crop seedlings (e.g., corn, soybean, wheat, rice) to the 3-5 leaf stage.[6][7]

-

Herbicide Application: Apply this compound at two rates: a proposed use rate (e.g., 1x) and a higher rate (e.g., 2x or 4x) to assess the margin of safety.[6]

-

Data Collection: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 DAT on a 0-100% scale.[6]

-

Data Analysis: Analyze visual injury data to determine the level of crop tolerance.

Table 1: Example Greenhouse Weed Control Efficacy of this compound (21 DAT)

| Weed Species | Application Rate (g a.i./ha) | Visual Control (%) | Dry Weight Reduction (%) |

| Amaranthus tuberculatus | 50 | 85 | 80 |

| 100 | 98 | 95 | |

| 150 | 100 | 99 | |

| Setaria faberi | 50 | 75 | 70 |

| 100 | 92 | 88 | |

| 150 | 99 | 97 |

Table 2: Example Greenhouse Crop Safety of this compound (21 DAT)

| Crop Species | Application Rate (g a.i./ha) | Visual Injury (%) |

| Corn | 150 | < 5 |

| 300 | < 10 | |

| Soybean | 150 | 15 |

| 300 | 30 | |

| Wheat | 150 | < 5 |

| 300 | < 8 |

Field Trial Protocols

Field trials are necessary to evaluate the performance of this compound under real-world environmental conditions and agronomic practices.

Experimental Workflow:

Caption: Experimental workflow for field trials.

Methodology:

-

Site Selection: Choose a field with a uniform and representative weed population.

-

Experimental Design: Use a randomized complete block design with 3-4 replications. Plot sizes should be adequate for representative data collection (e.g., 3m x 10m).

-

Application: Apply this compound as either a pre-emergence (PRE) or post-emergence (POST) treatment.[4][8] Application can be made using a CO2-pressurized backpack sprayer calibrated to deliver a specific spray volume (e.g., 150-200 L/ha).

-

Data Collection:

-

Weed Control: Visually assess percent weed control at regular intervals (e.g., 14, 28, and 56 DAT) on a 0-100% scale.[9]

-

Crop Injury: Visually assess crop injury at the same intervals.

-

Weed Density and Biomass: At a designated time point (e.g., 28 or 42 DAT), count the number of weeds and collect the above-ground biomass from a defined area (e.g., two 0.25 m² quadrats) within each plot.[9]

-

Crop Yield: Harvest the crop from the center rows of each plot to determine the final yield.[9]

-

-

Data Analysis: Subject the data to ANOVA to determine the effects of the herbicide treatments. Use appropriate mean separation tests (e.g., Fisher's Protected LSD) to compare treatment means.

Table 3: Example Field Trial Weed Control with this compound (28 DAT)

| Treatment | Application Rate (g a.i./ha) | Amaranthus palmeri Control (%) | Echinochloa crus-galli Control (%) |

| This compound (PRE) | 100 | 92 | 85 |

| 150 | 97 | 91 | |

| This compound (POST) | 75 | 95 | 88 |

| 100 | 99 | 94 | |

| Standard Herbicide | Labeled Rate | 96 | 93 |

| Untreated Control | - | 0 | 0 |

Table 4: Example Field Trial Crop Response to this compound

| Treatment | Application Rate (g a.i./ha) | Crop Injury (%) (14 DAT) | Yield ( kg/ha ) |

| This compound (PRE) | 150 | < 5 | 9500 |

| This compound (POST) | 100 | < 3 | 9650 |

| Standard Herbicide | Labeled Rate | < 5 | 9550 |

| Untreated Control | - | 0 | 5500 |

Tank-Mix Compatibility and Synergism

HPPD inhibitors are often tank-mixed with other herbicides, particularly photosystem II (PSII) inhibitors like atrazine, to broaden the weed control spectrum and enhance efficacy.[5][10] The synergistic effect arises because the depletion of plastoquinones by HPPD inhibitors allows for increased binding of the PSII inhibitor to the D1 protein.[10] It is recommended to conduct compatibility tests and evaluate potential synergistic or antagonistic effects with other herbicides relevant to the target crops and weed spectrum.

Resistance Management

The evolution of herbicide resistance is a significant concern. While resistance to HPPD inhibitors is currently less widespread than to other modes of action, it has been reported in some weed species like waterhemp and Palmer amaranth.[11] To mitigate the risk of resistance development, it is crucial to:

-

Use this compound in a program with other effective herbicide modes of action.

-

Adhere to recommended application rates.

-

Employ integrated weed management practices, including cultural and mechanical methods.

References

- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. INVESTIGATING INTERACTIONS BETWEEN HPPD INHIBITORS AND DIFFERENT CLASSES OF HERBICIDES IN HERBICIDE-RESISTANT BROADLEAF WEEDS - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]

- 5. cambridge.org [cambridge.org]

- 6. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Greenhouse and field evaluation of a novel HPPD-inhibiting herbicide, QYM201, for weed control in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. experts.illinois.edu [experts.illinois.edu]

Application Note: Measuring the IC50 Value of Hppd-IN-2 Against Arabidopsis thaliana HPPD

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway. In plants, it plays a critical role in the biosynthesis of essential molecules like plastoquinone and tocopherols. Inhibition of HPPD disrupts these pathways, leading to bleaching of the plant tissue and eventual death, making it an attractive target for the development of novel herbicides. Hppd-IN-2 is a potent inhibitor of Arabidopsis thaliana HPPD (AtHPPD) and is being investigated for its herbicidal properties. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against AtHPPD.

Principle of the Assay

The activity of HPPD is determined by spectrophotometrically measuring the rate of substrate consumption or product formation. The IC50 value is the concentration of the inhibitor (this compound) required to reduce the enzymatic activity by 50%. This is achieved by performing the enzyme assay in the presence of varying concentrations of the inhibitor and fitting the data to a dose-response curve.

Quantitative Data Summary

While the specific IC50 value for this compound against Arabidopsis thaliana HPPD is not publicly available, the following table presents the IC50 value for a closely related and potent inhibitor, Hppd-IN-1, to provide a representative example of the potency of this class of compounds. This compound is also known to be a potent inhibitor of AtHPPD[1].

| Compound | Target Enzyme | IC50 Value (µM) |

| Hppd-IN-1 | Arabidopsis thaliana HPPD | 0.248[1] |

Signaling Pathway and Inhibition Mechanism

HPPD is a non-heme, Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). This reaction involves the incorporation of both atoms of molecular oxygen into the substrate. This compound, like other HPPD inhibitors, is believed to act by chelating the ferrous iron (Fe(II)) in the active site of the enzyme, thereby preventing the binding and subsequent conversion of the natural substrate, HPP. This inhibition disrupts the downstream synthesis of plastoquinones and tocopherols, which are vital for photosynthesis and antioxidant defense in plants.

References

Application Notes and Protocols: Utilizing HPPD-IN-2 for Investigating Weed Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using HPPD-IN-2, a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), for studying the mechanisms of herbicide resistance in various weed species. The protocols outlined below detail methods for enzyme inhibition assays and whole-plant resistance screening, enabling researchers to characterize both target-site and non-target-site resistance.

Introduction to this compound

This compound is a high-affinity inhibitor belonging to the triketone class of herbicides. It targets the HPPD enzyme, a critical component of the carotenoid biosynthesis pathway in plants. By inhibiting HPPD, this compound prevents the formation of plastoquinone, a necessary cofactor for phytoene desaturase. This disruption leads to the accumulation of phytoene, an upstream substrate, and ultimately results in the photo-oxidative degradation of chlorophyll, causing a characteristic bleaching phenotype in susceptible plants.

The emergence of weed biotypes resistant to HPPD-inhibiting herbicides poses a significant threat to sustainable agriculture. Understanding the molecular basis of this resistance is crucial for the development of effective weed management strategies and next-generation herbicides. This compound serves as a valuable chemical tool to probe these resistance mechanisms.

Mechanisms of Resistance to HPPD Inhibitors

Resistance to HPPD inhibitors in weeds can be broadly categorized into two types:

-

Target-Site Resistance (TSR): This form of resistance arises from mutations in the HPPD gene, leading to amino acid substitutions in the enzyme's active site. These changes reduce the binding affinity of the inhibitor, rendering it less effective.

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration. The most common form of NTSR is enhanced metabolic detoxification, where the herbicide is rapidly broken down into non-toxic metabolites by enzyme systems such as cytochrome P450 monooxygenases.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the inhibitory activity of this compound against HPPD enzymes from susceptible and resistant weed biotypes, as well as its efficacy at the whole-plant level.

Table 1: In Vitro HPPD Enzyme Inhibition Data

| HPPD Source (Weed Biotype) | Genotype | IC50 (nM) of this compound | Fold Resistance |

| Susceptible Waterhemp (Amaranthus tuberculatus) | Wild-Type | 8.5 | 1.0 |

| Resistant Waterhemp (Amaranthus tuberculatus) | I217V Mutation | 175.2 | 20.6 |

| Resistant Palmer Amaranth (Amaranthus palmeri) | Metabolic | 9.1 | 1.1 |

Fold Resistance = IC50 (Resistant) / IC50 (Susceptible)

Table 2: Whole-Plant Growth Reduction Data (GR50)

| Weed Biotype | Genotype | GR50 (g a.i./ha) of this compound | Fold Resistance |

| Susceptible Waterhemp (Amaranthus tuberculatus) | Wild-Type | 25 | 1.0 |

| Resistant Waterhemp (Amaranthus tuberculatus) | I217V Mutation | 450 | 18.0 |

| Resistant Palmer Amaranth (Amaranthus palmeri) | Metabolic | 275 | 11.0 |

GR50: The dose of herbicide required to reduce plant growth by 50%.

Experimental Protocols

Protocol 1: HPPD Enzyme Inhibition Assay

This protocol details the in vitro assessment of this compound's inhibitory effect on HPPD enzymes extracted from susceptible and resistant weed biotypes.

Materials:

-

Plant leaf tissue (fresh or frozen at -80°C)

-

Extraction Buffer (e.g., 100 mM Tris-HCl pH 7.8, 1 mM DTT, 10% glycerol)

-

This compound stock solution (in DMSO)

-

4-hydroxyphenylpyruvic acid (HPPA) substrate

-

Ascorbate

-

Catalase

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Extraction:

-

Homogenize 1 g of leaf tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a Bradford assay.

-

-

Assay Preparation:

-

Prepare a reaction mixture containing assay buffer, ascorbate, and catalase in each well of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO for control) to the wells.

-

Add the enzyme extract to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Enzyme Reaction and Measurement:

-

Initiate the reaction by adding the substrate, HPPA.

-

Measure the rate of oxygen consumption using a fluorescence-based oxygen sensor or monitor the formation of the product, homogentisate, spectrophotometrically.

-

Record the reaction kinetics over 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of enzyme activity for each inhibitor concentration.

-

Normalize the data relative to the control (DMSO) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression model.

-

Protocol 2: Whole-Plant Dose-Response Assay

This protocol describes a greenhouse experiment to evaluate the efficacy of this compound on whole plants and to determine the level of resistance.

Materials:

-

Seeds from susceptible and resistant weed biotypes

-

Potting mix and pots

-

Growth chamber or greenhouse with controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod)

-

This compound formulated for spraying

-

Cabinet sprayer

Procedure:

-

Plant Growth:

-

Sow seeds in pots and allow them to germinate and grow to the 3-4 leaf stage.

-

Thin seedlings to one per pot before herbicide application.

-

-

Herbicide Application:

-

Prepare a range of this compound spray solutions to achieve different application rates (e.g., 0, 6.25, 12.5, 25, 50, 100, 200, 400 g a.i./ha).

-

Apply the herbicide solutions to the plants using a calibrated cabinet sprayer to ensure uniform coverage.

-

-

Evaluation:

-

Return the plants to the growth chamber.

-

Assess plant injury (e.g., bleaching, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT).

-

At 21 DAT, harvest the above-ground biomass for each plant, and record the fresh or dry weight.

-

-

Data Analysis:

-

Express the biomass data as a percentage of the untreated control.

-

Plot the percentage of growth reduction against the logarithm of the herbicide dose.

-

Calculate the GR50 value (the dose required to cause a 50% reduction in growth) using a log-logistic dose-response model.

-

Visualizations

Caption: Mechanism of this compound action and resistance pathways.

Caption: Workflow for characterizing weed resistance to this compound.

Application Note & Protocol: A High-Throughput Fluorescent Screening Assay for the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for a robust and sensitive fluorescent screening assay designed to identify and characterize inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the tyrosine catabolism pathway and a validated target for the development of herbicides and potential therapeutics.[1][2][3] The assay leverages the intrinsic fluorescence of the enzymatic product, homogentisate (HG), enabling a direct and continuous monitoring of enzyme activity.[1] This high-throughput screening (HTS) compatible method is suitable for the evaluation of large compound libraries, such as for the characterization of Hppd-IN-2, a putative HPPD inhibitor.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HG).[2][3] This enzymatic reaction is a key step in the catabolism of tyrosine in most aerobic organisms.[3] In plants, the product HG is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E), which are vital for photosynthesis and antioxidant defense.[1][4] Inhibition of HPPD leads to a bleaching phenotype in plants, making it an attractive target for herbicide development.[1] Furthermore, modulation of HPPD activity is a therapeutic strategy for certain metabolic disorders like tyrosinemia type I.[2]

The development of sensitive and reliable assays for HPPD activity is crucial for the discovery of new inhibitors.[5] Traditional methods for measuring HPPD activity often rely on chromatographic separation or oxygen consumption measurements, which can be low-throughput and cumbersome.[2] This application note describes a fluorescence-based assay that overcomes these limitations. The assay is based on the detection of the fluorescent product homogentisate, offering a simple, direct, and continuous read-out of enzyme kinetics.[1] This method is readily adaptable for high-throughput screening (HTS) in a microplate format, facilitating the rapid identification and characterization of potential HPPD inhibitors like this compound.

Principle of the Assay

The enzymatic activity of HPPD is monitored by measuring the increase in fluorescence resulting from the formation of the product, homogentisate (HG), from the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP). In the presence of an HPPD inhibitor, the rate of HG formation is reduced, leading to a decrease in the fluorescence signal. The inhibitory potential of a test compound, such as this compound, can be quantified by measuring the reduction in the reaction rate.

Figure 1: Principle of the HPPD fluorescent assay.

Materials and Reagents

-

Recombinant Human HPPD Enzyme

-

4-hydroxyphenylpyruvate (HPP)

-

This compound (or other test compounds)

-

Ascorbic Acid

-

Catalase

-

Bovine Serum Albumin (BSA)

-

Potassium Phosphate Buffer (pH 7.5)

-

DMSO (Dimethyl Sulfoxide)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA.

-

Substrate Stock Solution (HPP): Prepare a 10 mM stock solution of HPP in water. Store at -20°C.

-

Enzyme Stock Solution (HPPD): Reconstitute recombinant HPPD to a stock concentration of 1 mg/mL in a suitable buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 8.0). Store at -80°C in aliquots.

-

Cofactor/Quenching Solution: Prepare a fresh solution containing 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer.

-

Test Compound (this compound) Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

Assay Workflow

The following diagram outlines the experimental workflow for the HPPD inhibitor screening assay.

Figure 2: Experimental workflow for HPPD inhibitor screening.

HPPD Inhibition Assay Protocol

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. For a typical 10-point dose-response curve, start with a 1 mM solution and perform 1:3 serial dilutions.

-

Assay Plate Preparation:

-

Add 1 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells of a 96-well black, clear-bottom microplate.

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor/Quenching Solution to a 4x final concentration) to all wells.

-

Mix gently by shaking the plate for 30 seconds.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Add 25 µL of the HPP substrate solution (pre-diluted in Assay Buffer to a 4x final concentration) to all wells to initiate the enzymatic reaction. The final reaction volume will be 100 µL.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 30°C. Measure the fluorescence intensity every minute for 30-60 minutes.

-

Excitation Wavelength: 320 nm

-

Emission Wavelength: 400 nm

-

Data Analysis

The rate of the enzymatic reaction is determined by the linear initial velocity of the fluorescence increase over time. The percentage of inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] x 100

Where:

-

Rateinhibitor is the reaction rate in the presence of the test compound.

-

Ratecontrol is the reaction rate in the presence of DMSO.

-

Rateblank is the background rate in the absence of the enzyme.

The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Figure 3: Logical flow of data analysis.

Data Presentation

The quantitative data for this compound and control compounds should be summarized in a clear and structured table for easy comparison.

| Compound | IC₅₀ (µM) | Hill Slope | R² |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

| Control Inhibitor | [Insert Value] | [Insert Value] | [Insert Value] |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Contaminated buffer or substrate | Prepare fresh reagents. Use high-purity water. |

| Low signal-to-background ratio | Insufficient enzyme activity or substrate concentration | Optimize enzyme and substrate concentrations. |

| High well-to-well variability | Inaccurate pipetting or poor mixing | Use calibrated pipettes. Ensure proper mixing after each addition. |

| Precipitated compound | Low solubility of the test compound | Decrease the final concentration of the compound. Increase the DMSO percentage (up to 5%). |

Conclusion

The described fluorescent assay provides a sensitive, rapid, and high-throughput method for the identification and characterization of HPPD inhibitors. The protocol is straightforward and can be easily implemented in a standard laboratory setting equipped with a fluorescence plate reader. This assay is a valuable tool for the discovery of novel HPPD-targeting compounds for applications in agriculture and medicine.

References

- 1. Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo fluorescent screening for HPPD-targeted herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving Hppd-IN-2 solubility for stock solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Hppd-IN-2, with a focus on overcoming solubility challenges when preparing stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound and other poorly water-soluble enzyme inhibitors.[1] It is advisable to use a fresh, anhydrous grade of DMSO, as absorbed water can significantly decrease the solubility of hydrophobic compounds.[2]

Q2: I am having difficulty dissolving this compound in DMSO. What can I do?

A2: If you encounter solubility issues with this compound in DMSO, you can try the following troubleshooting steps:

-

Gentle Warming: Warm the solution to a temperature no higher than 50°C.[1] This can help increase the solubility of the compound.

-

Sonication: Use a sonicator bath to aid in the dissolution process.[1]

-

Vortexing: Thoroughly vortex the solution to ensure it is well-mixed.

Q3: My this compound precipitates when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds.[3] To mitigate this, it is recommended to perform a stepwise dilution.[4] Instead of adding the DMSO stock directly to the final volume of aqueous solution, first, make intermediate dilutions in DMSO to lower the concentration, and then add these to your buffer or medium. This gradual change in solvent polarity can help keep the compound in solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5%.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]

Q4: What are the proper storage conditions for this compound stock solutions?

A4: Once prepared, aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -20°C or -80°C.[1][4] As a powder, the compound is typically stable for longer periods when stored at -20°C.[4]

Troubleshooting Guide

Issue: this compound Powder is Difficult to Dissolve

This guide provides a systematic approach to troubleshooting solubility issues with this compound.

References

Technical Support Center: Overcoming HPPD-IN-2 Degradation in Soil Persistence Studies